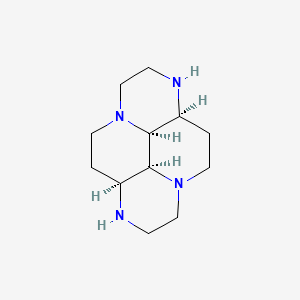
(1S,2R,4R)-2-t-Butoxy-1-isopropyl-4-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,4R)-2-t-Butoxy-1-isopropyl-4-methylcyclohexane is a chiral organic compound with a complex structure It is characterized by the presence of a t-butoxy group, an isopropyl group, and a methyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-2-t-Butoxy-1-isopropyl-4-methylcyclohexane typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry during the formation of the cyclohexane ring. The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method for the synthesis of complex organic compounds. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-2-t-Butoxy-1-isopropyl-4-methylcyclohexane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different stereoisomers or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2R,4R)-2-t-Butoxy-1-isopropyl-4-methylcyclohexane has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and stereochemistry.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1S,2R,4R)-2-t-Butoxy-1-isopropyl-4-methylcyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into specific binding sites, leading to various biological effects. The pathways involved in its mechanism of action can include enzyme inhibition or activation, receptor binding, and modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (1S,4R,7AR)-4-Butoxy-1-[(1R)-1-formylpropyl]-2,4,5,6,7,7A-hexahydro-1H-isoindole-3-carboxylic acid
- (1R,2R,4S)-1,2,4-Trimethylcyclohexane
Uniqueness
What sets (1S,2R,4R)-2-t-Butoxy-1-isopropyl-4-methylcyclohexane apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C14H28O |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
(1S,2R,4R)-4-methyl-2-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H28O/c1-10(2)12-8-7-11(3)9-13(12)15-14(4,5)6/h10-13H,7-9H2,1-6H3/t11-,12+,13-/m1/s1 |
InChI Key |
GVVHHMCCQBLGPZ-FRRDWIJNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(C)(C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
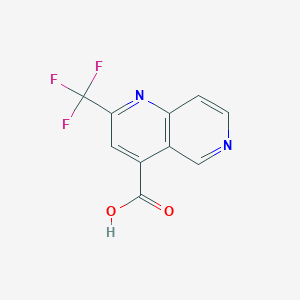
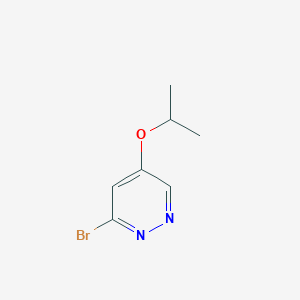
![4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol](/img/structure/B13110348.png)
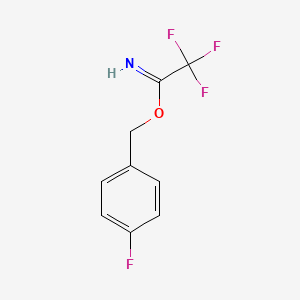

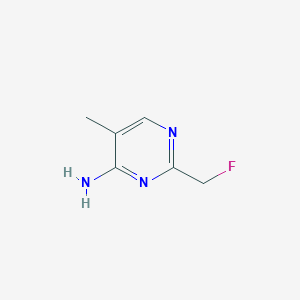

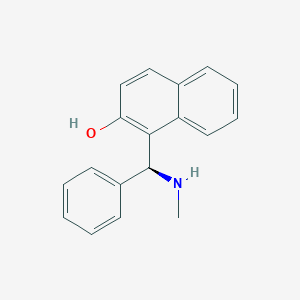

![2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B13110401.png)
